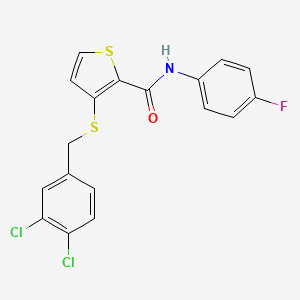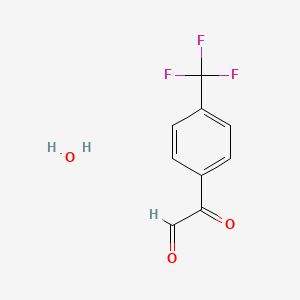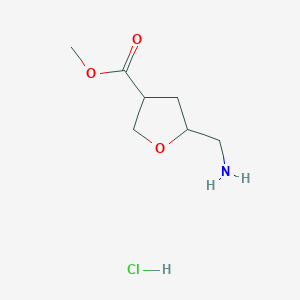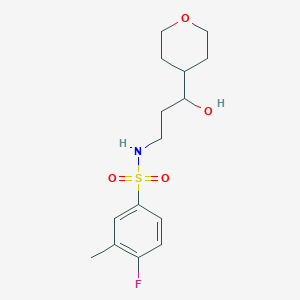
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide” is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzyl group (a carbon ring attached to a CH2 group), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The molecule also contains several halogen atoms (chlorine and fluorine), which can significantly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thiophene ring attached to a benzyl group and an amide group. The presence of the sulfur atom in the thiophene ring and the halogen atoms could have significant effects on the compound’s electronic structure and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, one can only make general predictions. For example, the presence of the halogen atoms might make the compound relatively dense and could affect its boiling and melting points .科学的研究の応用
Polyimide Synthesis and Material Science Applications
Research has demonstrated the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. These materials have potential applications in optoelectronics and as high-performance polymers due to their exceptional transparency and stability (Tapaswi et al., 2015).
Antipathogenic Activity of Thiourea Derivatives
A study on thiourea derivatives, specifically acylthioureas with various aromatic substituents, has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds have demonstrated potential for development as novel antimicrobial agents with antibiofilm properties, indicating their relevance in medical research and the development of treatments for infections caused by these pathogens (Limban et al., 2011).
Catalytic and Chemical Synthesis Applications
The synthesis and characterization of novel 1,2,4-triazole derivatives have been explored, showing that these compounds possess antimicrobial activities. This research underscores the potential utility of similar structures in the synthesis of bioactive molecules that could serve as lead compounds for the development of new antimicrobial agents (Mange et al., 2013).
Crystal Structure and Material Properties
The crystal structure of compounds incorporating thiophene and fluorophenyl groups, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported. Understanding the crystal structure of such compounds is vital for material science applications, offering insights into the design and synthesis of materials with specific optical, electronic, or mechanical properties (Nagaraju et al., 2018).
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FNOS2/c19-14-6-1-11(9-15(14)20)10-25-16-7-8-24-17(16)18(23)22-13-4-2-12(21)3-5-13/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYQIVNSBJIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)


![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)